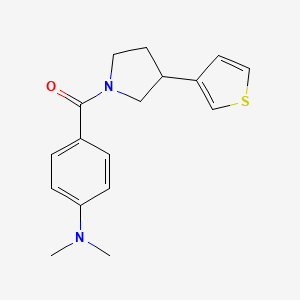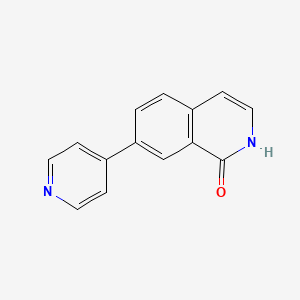
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is an organic compound characterized by a complex molecular structure featuring a dimethylamino group, a phenyl ring, a thiophene ring, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : This can be achieved through the reaction of a substituted amine with an appropriate ketone under controlled conditions to form the pyrrolidine structure.
Thiophene Introduction: : The thiophene moiety is then introduced via a palladium-catalyzed coupling reaction, ensuring the integrity of the aromatic system.
Dimethylamino and Phenyl Group Addition: : The final step involves the addition of the dimethylamino group and phenyl ring through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial-scale synthesis may leverage continuous flow chemistry techniques to optimize yield and reduce reaction time. These methods involve:
Utilizing automated reactors to ensure precise control over reaction parameters.
Implementing high-throughput screening to identify optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents.
Reduction: : Reduction of the pyrrolidinone group can lead to the formation of secondary amines.
Substitution: : Nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Utilization of lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Reagents such as sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation often produces ketones or carboxylic acids.
Reduction typically yields amines.
Substitution products vary based on the nucleophile used but often result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound is studied as a ligand in transition metal catalysis, enhancing reaction specificity and yield.
Biology
Pharmacology: : Investigated for its potential as a drug precursor, especially in the development of CNS-active compounds.
Medicine
Antimicrobial Agents: : The thiophene moiety contributes to its activity against certain bacterial strains.
Industry
Material Science: : Used in the synthesis of conductive polymers and organic semiconductors due to its electron-donating properties.
Mecanismo De Acción
The compound's mechanism of action is highly dependent on its application. In pharmacological contexts, it likely interacts with neurotransmitter receptors, modulating their activity. The thiophene ring may enhance binding affinity through aromatic stacking interactions, while the dimethylamino group can enhance solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Dimethylamino)phenyl) (3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
(4-(Dimethylamino)phenyl) (3-(furan-3-yl)pyrrolidin-1-yl)methanone
Unique Features
Thiophene Ring: : Provides distinct electronic properties compared to furan or benzene rings.
Steric Hindrance: : The positioning of substituents around the pyrrolidine ring can affect reactivity and binding affinities.
And there you go
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)16-5-3-13(4-6-16)17(20)19-9-7-14(11-19)15-8-10-21-12-15/h3-6,8,10,12,14H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRHMGGCKMZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)
![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)
![1-(2,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2980622.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)


![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)
![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)

